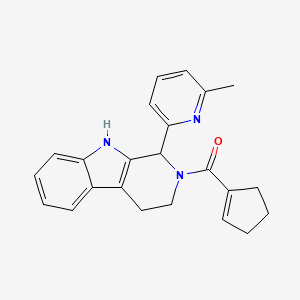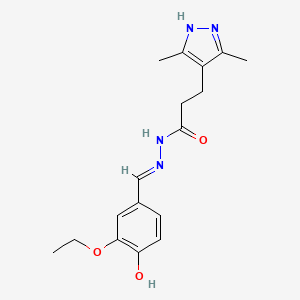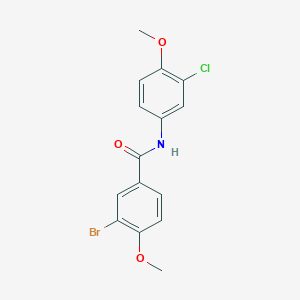![molecular formula C18H22N2O4 B6129715 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine](/img/structure/B6129715.png)
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine, commonly known as Moxadil, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Moxadil belongs to the class of piperidine compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Mecanismo De Acción
Moxadil works by inhibiting the enzyme 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine results in increased levels of these hormones, which in turn, leads to improved glucose homeostasis. Moxadil also has other mechanisms of action, such as anti-inflammatory and anti-oxidant properties, which contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Moxadil has been shown to have several biochemical and physiological effects. Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine by Moxadil results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose homeostasis. Moxadil has also been shown to have anti-inflammatory and anti-oxidant properties, which can help reduce oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moxadil has several advantages for lab experiments. It is a potent inhibitor of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine and has been extensively studied for its potential therapeutic applications in the treatment of T2DM. Moxadil also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders. However, there are also limitations to using Moxadil in lab experiments. The synthesis of Moxadil is a complex process that requires expertise in organic chemistry, which can make it difficult to obtain. Additionally, the cost of Moxadil can be high, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research and development of Moxadil. One area of interest is the potential use of Moxadil in the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders. Moxadil's anti-inflammatory and anti-oxidant properties make it a potential candidate for these conditions. Another area of interest is the development of more efficient and cost-effective synthesis methods for Moxadil. This would make it more accessible for use in lab experiments and potentially reduce the cost of the drug for therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of Moxadil and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Moxadil involves the reaction of 1,3-oxazol-4-ylmethylamine with 3-methoxybenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-methylpiperidine-1-carboxylic acid to yield Moxadil. The synthesis of Moxadil is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Moxadil has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). Inhibition of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine by Moxadil results in increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn, leads to improved glucose homeostasis. Moxadil has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of other conditions such as cardiovascular diseases and neurodegenerative disorders.
Propiedades
IUPAC Name |
[2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-6-3-4-9-20(13)18(21)16-11-24-17(19-16)12-23-15-8-5-7-14(10-15)22-2/h5,7-8,10-11,13H,3-4,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFSAJMVQYNNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129637.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6129643.png)
![2-ethoxy-4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6129644.png)

![1-(3-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B6129673.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6129678.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B6129683.png)
![2-(2-chlorophenyl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6129688.png)

![methyl 4-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6129712.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)amino][(phenylacetyl)imino]methyl}-4-piperidinecarboxamide](/img/structure/B6129734.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129740.png)
![1-tert-butyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129741.png)